![molecular formula C18H13BrN2O2 B11701304 Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide is a chemical compound with the molecular formula C18H13BrN2O2 and a molecular weight of 369.221 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a brominated phenyl group, and a furan ring linked through a hydrazide bond. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide typically involves the condensation of 5-(4-bromo-phenyl)-furan-2-carbaldehyde with benzoic acid hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Analyse Des Réactions Chimiques
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas with a catalyst, and various nucleophiles such as amines or thiols .
Applications De Recherche Scientifique
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The brominated phenyl group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparaison Avec Des Composés Similaires
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide: This compound has an additional hydroxyl group, which may enhance its solubility and reactivity.
Benzoic acid [5-(2,4-dichloro-phenyl)-furan-2-ylmethylene]-hydrazide: The presence of dichloro groups instead of a single bromine atom can alter its chemical and biological properties.
Benzoic acid [5-(2-nitro-phenyl)-furan-2-ylmethylene]-hydrazide: The nitro group introduces different electronic effects, potentially affecting its reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H13BrN2O2 |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
Clé InChI |
HNNPFDXOMRZAJL-UDWIEESQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
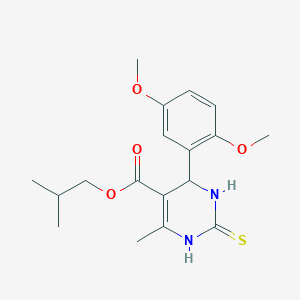
![4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11701242.png)
![2-{(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701243.png)
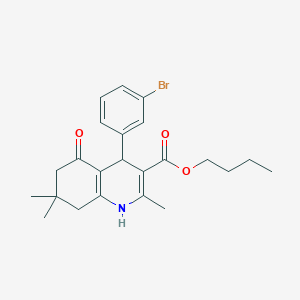

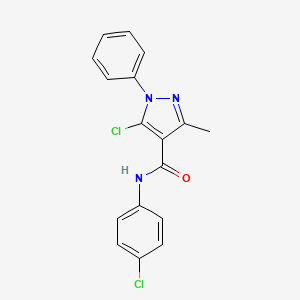

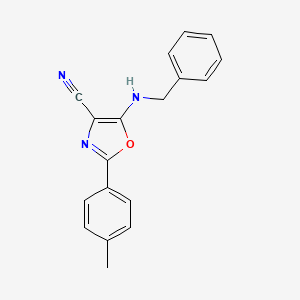
![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol](/img/structure/B11701289.png)
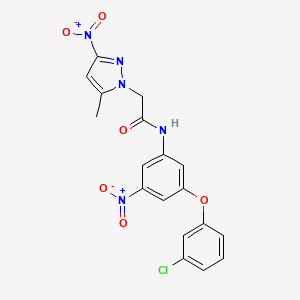
![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
![N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11701312.png)

